molecular formula C8H6Cl2F2O B8611505 (2,2-Dichloro-1,1-difluoroethoxy)benzene CAS No. 456-61-1

(2,2-Dichloro-1,1-difluoroethoxy)benzene

Cat. No.: B8611505
CAS No.: 456-61-1
M. Wt: 227.03 g/mol
InChI Key: WGTOQFRMJXUUCY-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1,1-difluoroethoxy)benzene ( 456-61-1) is a versatile chemical building block in organic synthesis and medicinal chemistry . Its primary research value lies in its role as a key precursor for the synthesis of 4-(2,2-dichloro-1,1-difluoroethoxybenzene)sulfonyl chloride, a compound which can be further reacted to form antimicrobial agents . This derivative, specifically 2-chloro-3-[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]sulfonyl)propanenitrile, has demonstrated utility as an antimicrobial compound, highlighting the significance of the parent ether in developing substances with biological activity . The compound is synthesized via the reaction of phenol or its alkali metal phenate with dichlorodifluoroethylene . With a molecular formula of C8H6Cl2F2O and a molecular weight of 227.035 g/mol , this compound provides researchers with a unique difluoroethoxybenzene scaffold. The structural motif of a 2,2-dichloro-1,1-difluoroethoxy group is also found in other compounds with significant applications, such as the lipid-soluble anesthetic agent methoxyflurane, underscoring the potential of this functional group in bio-active molecule design . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

456-61-1

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

(2,2-dichloro-1,1-difluoroethoxy)benzene

InChI

InChI=1S/C8H6Cl2F2O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H

InChI Key

WGTOQFRMJXUUCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(Cl)Cl)(F)F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanisms
(2,2-Dichloro-1,1-difluoroethoxy)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and eliminations. For instance, its reactivity has been exploited in the synthesis of complex organic molecules through unexpected substitution reactions with phenolates under specific conditions .

Case Study: Synthesis of Fluorinated Compounds
A notable application is its use in synthesizing fluorinated compounds that exhibit enhanced biological activity. The compound has been utilized as a precursor for developing herbicides and other agrochemicals through reactions that introduce additional functional groups while maintaining the fluorinated moiety's stability . The synthesis involves multiple steps, including halogenation and etherification reactions, which yield high-purity products suitable for industrial applications.

Pharmaceutical Applications

Drug Development
The compound's fluorinated nature contributes to its lipophilicity and metabolic stability, making it a valuable candidate in drug design. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, leading to enhanced efficacy and reduced side effects in therapeutic applications .

Case Study: Antimicrobial Agents
In pharmaceutical research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound can effectively inhibit the growth of various microorganisms, contributing to the development of new treatments for infections .

Materials Science

Polymer Chemistry
In materials science, this compound is explored as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms .

Case Study: Coatings and Sealants
Research has demonstrated that polymers derived from this compound can be used to create high-performance coatings and sealants. These materials are particularly valuable in industries requiring durable and chemically resistant surfaces .

Environmental Considerations

While this compound shows promise in various applications, its environmental impact must also be considered. The persistence of fluorinated compounds in the environment raises concerns regarding their potential accumulation and toxicity. Ongoing research aims to assess these risks and develop safer alternatives or degradation methods.

Comparison with Similar Compounds

Benzenesulfonyl Derivatives

Compounds sharing the (2,2-dichloro-1,1-difluoroethoxy)benzene moiety but with additional functional groups on the benzene ring exhibit distinct reactivity and applications:

Compound Name Molecular Formula Molecular Weight Functional Group Key Applications Reference
4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride C₈H₅Cl₃F₂O₃S 325.54 g/mol Sulfonyl chloride Antimicrobial agent precursor
2-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl isocyanate C₉H₅Cl₂F₂NO₃S 312.11 g/mol Sulfonyl isocyanate Polymer crosslinking agent

Key Differences :

  • The sulfonyl chloride derivative (CAS 64728-72-9) is reactive toward nucleophiles, enabling sulfonamide drug synthesis .
  • The isocyanate analog (CAS 90681-80-4) participates in urea/urethane formation, useful in polymer chemistry .

Aliphatic Analogs: Methoxyflurane

Methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether, CAS 76-38-0) replaces the benzene ring with a methyl group, altering its physicochemical and biological properties:

Property This compound Methoxyflurane
Boiling Point ~220°C (estimated) 104°C
Application Pharmaceutical intermediate Volatile anesthetic
Environmental Impact Limited data Regulated under TSCA

Key Insight : The aromatic ring in this compound enhances thermal stability but reduces volatility compared to Methoxyflurane, which is optimized for rapid evaporation in medical use .

Halogen-Substituted Benzene Derivatives

Variations in halogenation patterns significantly affect bioactivity and chemical reactivity:

Compound Name Molecular Formula Halogen Substitution Bioactivity
1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene C₈H₅BrCl₂F₂O Br, Cl, F Antimicrobial (N/A)
1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanato-2-ethylbenzene C₁₁H₉Cl₂F₂NO₂ Cl, F, isocyanate Agrochemical intermediate

Activity Landscape :

  • Isocyanate-functionalized derivatives exhibit enhanced reactivity toward amines, enabling pesticide synthesis .

HCFC-123 and Environmental Analogs

HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane, CAS 306-83-2), an ethane derivative, shares halogenation patterns but lacks the ethoxy-benzene structure:

Property This compound HCFC-123
Ozone Depletion Potential (ODP) N/A 0.02 (low)
Application Pharmaceutical synthesis Refrigerant, solvent

Structural Similarity and Bioactivity Clustering

Computational analyses using Tanimoto similarity scores (>0.8) group this compound with Methoxyflurane and benzenesulfonyl chlorides . However, bioactivity profiling reveals divergent modes of action:

  • Sulfonamide derivatives inhibit bacterial dihydropteroate synthase .
  • Methoxyflurane acts as a GABA receptor agonist .

Preparation Methods

Reaction Mechanism and Conditions

The most direct method for synthesizing (2,2-dichloro-1,1-difluoroethoxy)benzene involves the O-alkylation of phenol with 2,2-dichloro-1,1-difluoroethene (Cl₂C=CF₂) under basic conditions. In this reaction, the phenoxide ion attacks the electrophilic carbon of the ethylene derivative, leading to ring-opening and ether formation. The process typically employs acetone as a solvent and potassium hydroxide (KOH) as the base, with temperatures maintained at 10°C to control exothermicity.

Example Procedure :

  • Dissolve phenol (94.11 g, 1.0 mol) in 150 mL acetone.

  • Add powdered KOH (5.5 g, 85% purity) under vigorous stirring at 10°C.

  • Gradually introduce 2,2-dichloro-1,1-difluoroethene (73 g, 0.5 mol) over 1 hour.

  • Stir the mixture overnight, then pour into ice water.

  • Extract the organic layer with methylene chloride, wash with dilute sodium bicarbonate, dry over MgSO₄, and distill under vacuum.

This method yields approximately 40–50% of the target compound, with purity enhanced via vacuum distillation.

Optimization and Challenges

  • Solvent Selection : Acetone facilitates phenoxide formation but may require alternatives like tetrahydrofuran (THF) for higher-boiling intermediates.

  • Temperature Control : Exothermic reactions necessitate cooling to prevent side products such as over-alkylated derivatives.

  • Substrate Reactivity : Electron-withdrawing groups on the benzene ring (e.g., nitro or methyl groups) can alter reaction rates and regioselectivity, as observed in related syntheses.

Williamson Ether Synthesis Variations

Alkylation with 2,2-Dichloro-1,1-difluoroethyl Halides

An alternative route employs Williamson ether synthesis, where phenol reacts with 2,2-dichloro-1,1-difluoroethyl halides (e.g., Cl₂CF-CF₂X, X = Cl, Br) in the presence of a strong base. This method is less documented in the literature but inferred from analogous reactions.

Hypothetical Procedure :

  • Generate phenoxide ions by treating phenol with NaH or K₂CO₃ in dimethylformamide (DMF).

  • Add 2,2-dichloro-1,1-difluoroethyl chloride (Cl₂CF-CF₂Cl) dropwise at 0–5°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Comparative Analysis

Parameter O-Alkylation Williamson Synthesis
Yield 40–50%Not reported
Reaction Time 12–24 hours12 hours
Purification Vacuum distillationColumn chromatography
Byproducts MinimalPossible elimination

The Williamson method remains theoretical due to challenges in synthesizing stable 2,2-dichloro-1,1-difluoroethyl halides, which are prone to elimination reactions under basic conditions.

Catalytic Approaches and Novel Strategies

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) could enhance reaction efficiency by solubilizing the phenoxide ion in nonpolar solvents. For example, a biphasic system of toluene/water with TBAB might reduce reaction times and improve yields.

Grignard Reagent-Mediated Coupling

Grignard reagents (e.g., RMgX) could facilitate coupling between phenol derivatives and halogenated ethoxy precursors. However, this approach risks dehydrohalogenation of the dihaloethyl group, necessitating stringent temperature control.

Industrial-Scale Considerations

Cost-Effectiveness

The O-alkylation method is preferred for industrial production due to fewer synthetic steps and lower catalyst costs compared to multi-step alternatives .

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